

Chemical structure and properties of Dansyl-NECA

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Compound of Interest

Compound Name: *Dansyl-NECA*

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Dansyl-NECA: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dansyl-NECA is a fluorescent derivative of the potent adenosine receptor agonist NECA (5'-N-ethylcarboxamidoadenosine). This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **Dansyl-NECA**. It is designed to serve as a comprehensive resource for researchers and professionals in drug development, offering insights into its application in studying adenosine receptors, particularly the A1 subtype for which it shows high affinity and selectivity. This document includes summaries of quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.

Chemical Structure and Physicochemical Properties

Dansyl-NECA is a hybrid molecule that combines the structural features of NECA, a non-selective adenosine receptor agonist, with a dansyl chloride fluorescent tag. The dansyl group is attached to the N6-position of the adenine core of NECA via a hexyl spacer. This modification confers fluorescent properties to the molecule, enabling its use in a variety of fluorescence-based assays.

Table 1: Chemical and Physicochemical Properties of **Dansyl-NECA**

Property	Value	Reference
IUPAC Name	1-Deoxy-1-[6-[[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]amino]hexyl]amino]-9H-purin-9-yl]-N-ethyl-β-D-ribofuranuronamide	
CAS Number	219982-12-4	
Molecular Formula	C30H40N8O6S	
Molecular Weight	640.75 g/mol	
Appearance	Solid	
Solubility	Soluble in DMSO	
Predicted pKa	11.98 ± 0.50	
Predicted Density	1.46 g/cm ³	
SMILES	<chem>CN(C)c1cccc2c1ccc(S(=O)(=O)NCCCCCNC3=C4N=C(N[C@H]5--INVALID-LINK----INVALID-LINK----INVALID-LINK--O5)N=C4N=C3)c2</chem>	

Pharmacological Properties

Dansyl-NECA is primarily characterized as a high-affinity and selective fluorescent agonist for the adenosine A1 receptor.[1] However, some commercial suppliers have described it as an antagonist. The majority of scientific literature supports its role as an agonist, a characteristic inherited from its parent compound, NECA. The fluorescent properties of **Dansyl-NECA** make it a valuable tool for visualizing and studying the localization and dynamics of adenosine A1 receptors.

Table 2: Pharmacological Profile of **Dansyl-NECA**

Parameter	Receptor Subtype	Value (K _i , nM)	Reference
Binding Affinity	Adenosine A1	27	[1]
Adenosine A2	4300	[1]	
Adenosine A3	3600	[1]	
Functional Activity	Adenosine A1	Agonist	[1]

Synthesis

The synthesis of **Dansyl-NECA** was first described by Macchia et al. in 1998. The general scheme involves the N6-alkylation of NECA with a bifunctional linker, followed by the coupling of the dansyl moiety.

Detailed Synthesis Protocol (Based on Macchia et al., 1998)

A detailed, step-by-step protocol for the synthesis of **Dansyl-NECA** would require access to the full experimental details within the cited publication. The general, non-proprietary steps would likely involve:

- **Protection of functional groups:** The ribose hydroxyl groups of NECA are protected to prevent unwanted side reactions.
- **N6-alkylation:** The protected NECA is reacted with a dihaloalkane (e.g., 1,6-dibromohexane) under basic conditions to introduce the hexyl spacer at the N6 position.
- **Introduction of the amino group:** The terminal halide of the N6-hexyl chain is converted to a primary amine, for example, through a Gabriel synthesis or by reaction with an excess of ammonia.
- **Dansylation:** The resulting N6-(6-aminohexyl)-NECA derivative is reacted with dansyl chloride in a suitable solvent and base to form the sulfonamide linkage.
- **Deprotection:** The protecting groups on the ribose moiety are removed to yield the final product, **Dansyl-NECA**.

- Purification: The final compound is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Experimental Protocols

Dansyl-NECA is a versatile tool for various experimental applications, primarily focused on the study of adenosine A1 receptors.

Fluorescent Ligand Receptor Binding Assay

This protocol outlines a general procedure for a competition binding assay to determine the affinity of a test compound for the adenosine A1 receptor using **Dansyl-NECA** as the fluorescent probe.

Materials:

- Cell membranes expressing the adenosine A1 receptor.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- **Dansyl-NECA** stock solution (in DMSO).
- Unlabeled competitor compounds.
- 96-well microplates (black, clear bottom for fluorescence reading).
- Fluorescence plate reader.

Procedure:

- Prepare a dilution series of the unlabeled competitor compound in the assay buffer.
- In each well of the microplate, add a fixed concentration of **Dansyl-NECA** (typically at a concentration close to its K_d for the A1 receptor).
- Add the different concentrations of the competitor compound to the wells. For total binding, add buffer only. For non-specific binding, add a high concentration of a known A1 receptor antagonist (e.g., DPCPX).

- Add the cell membrane preparation to each well to initiate the binding reaction.
- Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 37°C), protected from light.
- Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the dansyl fluorophore (typically around 340 nm excitation and 520 nm emission).
- Data Analysis: Subtract the non-specific binding from all other readings. Plot the specific binding as a percentage of total binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the competitor. Calculate the Ki value using the Cheng-Prusoff equation.

Fluorescence Microscopy for Receptor Visualization

This protocol provides a general workflow for visualizing adenosine A1 receptors in cultured cells using **Dansyl-NECA**.

Materials:

- Cells expressing adenosine A1 receptors (can be transiently or stably transfected).
- Cell culture medium.
- Phosphate-buffered saline (PBS).
- **Dansyl-NECA**.
- Fixative solution (e.g., 4% paraformaldehyde in PBS).
- Mounting medium.
- Fluorescence microscope with appropriate filters for the dansyl fluorophore.

Procedure:

- Seed the cells on glass coverslips in a culture dish and allow them to adhere and grow.

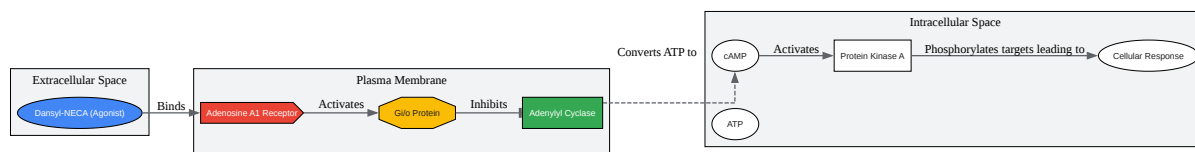
- Incubate the cells with **Dansyl-NECA** at a suitable concentration (e.g., 50-100 nM) in serum-free medium for a specific duration (e.g., 30-60 minutes) at 37°C.
- To determine non-specific binding, pre-incubate a parallel set of cells with a high concentration of an unlabeled A1 receptor antagonist before adding **Dansyl-NECA**.
- Wash the cells three times with ice-cold PBS to remove unbound **Dansyl-NECA**.
- Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
- Wash the cells again three times with PBS.
- Mount the coverslips onto microscope slides using a suitable mounting medium.
- Visualize the cells using a fluorescence microscope. The fluorescence signal from **Dansyl-NECA** will indicate the localization of the adenosine A1 receptors.

Signaling Pathways and Visualizations

As an agonist for the adenosine A1 receptor, **Dansyl-NECA** is expected to initiate the canonical G α i-coupled signaling pathway.

Adenosine A1 Receptor Signaling Pathway

Activation of the A1 receptor by an agonist like **Dansyl-NECA** leads to the dissociation of the heterotrimeric G protein into its G α i and G $\beta\gamma$ subunits. The G α i subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The G $\beta\gamma$ subunit can activate various downstream effectors, including G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.

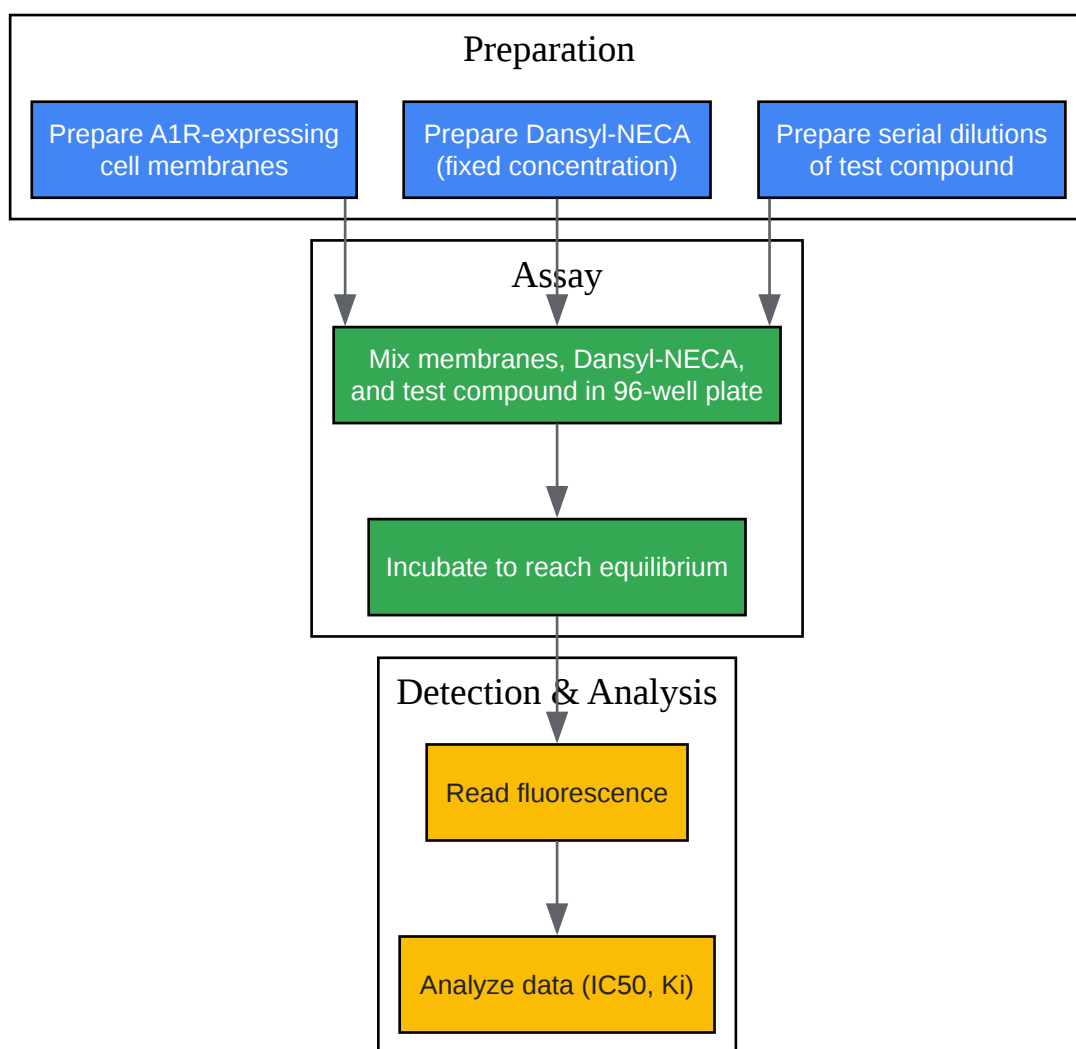


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Caption: Adenosine A1 Receptor Signaling Pathway.

Experimental Workflow: Competition Binding Assay

The following diagram illustrates the workflow for a typical competition binding assay using **Dansyl-NECA**.



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Caption: Workflow for a Competition Binding Assay.

Conclusion

Dansyl-NECA is a valuable fluorescent probe for the study of adenosine A1 receptors. Its high affinity and selectivity, coupled with its fluorescent properties, make it a powerful tool for receptor binding assays, fluorescence microscopy, and potentially other advanced fluorescence-based techniques. This guide provides a foundational understanding of its chemical and pharmacological properties, along with generalized protocols for its use. Researchers are encouraged to consult the primary literature for more specific details related to their particular experimental systems.

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References

- 1. Fluorescent probes for adenosine receptors: synthesis and biology of N6-dansylaminoalkyl-substituted NECA derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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